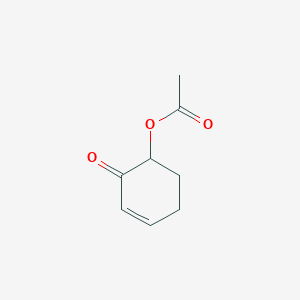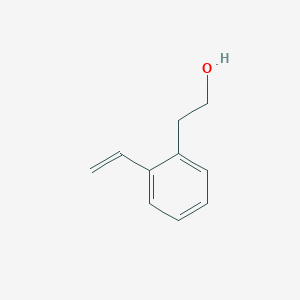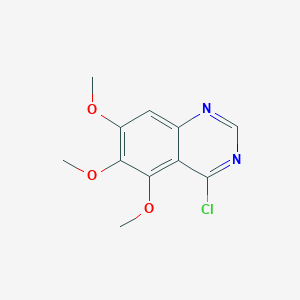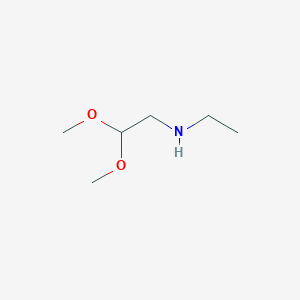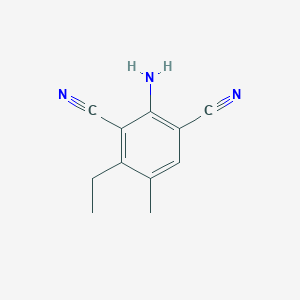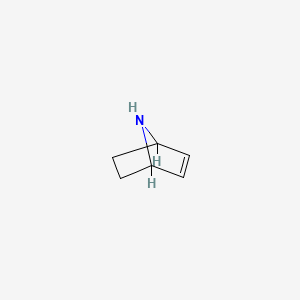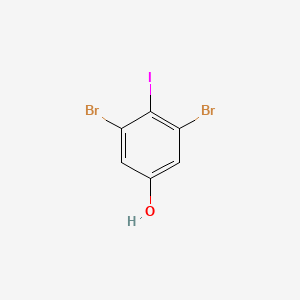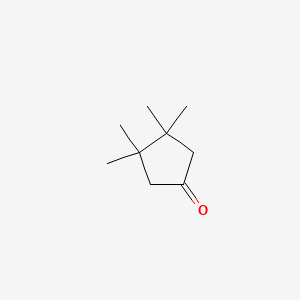
3,3,4,4-Tetramethyl-cyclopentanone
Übersicht
Beschreibung
3,3,4,4-Tetramethyl-cyclopentanone is a chemical compound with the molecular formula C9H16O . It has a molecular weight of 140.22 g/mol . The compound is also known by several synonyms, including 56077-22-6, 3,3,4,4-tetramethylcyclopentanone, and 3,3,4,4-tetramethylcyclopentan-1-one .
Molecular Structure Analysis
The molecular structure of 3,3,4,4-Tetramethyl-cyclopentanone includes a five-membered ring and a ketone (aliphatic) . The compound contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond .Chemical Reactions Analysis
While specific chemical reactions involving 3,3,4,4-Tetramethyl-cyclopentanone are not available, similar compounds often undergo reactions with primary amines to form imine derivatives . More research is needed to provide a detailed chemical reactions analysis of this compound.Physical And Chemical Properties Analysis
3,3,4,4-Tetramethyl-cyclopentanone has a molecular weight of 140.22 g/mol . It has a topological polar surface area of 17.1 Ų and contains 10 heavy atoms . The compound has a complexity of 148 as computed by Cactvs 3.4.8.18 .Wissenschaftliche Forschungsanwendungen
Biomass Conversion to Fuels
Cyclopentanone, a derivative of 3,3,4,4-Tetramethyl-cyclopentanone, has been identified as a promising building block in the conversion of biomass to fuels. It can be obtained from biomass-derived furanics and converted to intermediate products suitable for fuels via C-C bond-forming reactions, such as aldol condensation. The stability of MgO-based catalysts used in these processes can be improved by surface hydrophobization with organosilanes (Ngo, Sooknoi, & Resasco, 2018).
Antitumor Agents
The structure of exo-methylene cyclopentanone, closely related to 3,3,4,4-Tetramethyl-cyclopentanone, has shown potential in the treatment of cancer and inflammation. Tetracyclic diterpenoids incorporating this structure were synthesized and evaluated for their antitumor activity, demonstrating significant cytotoxicity against various human cancer lines (Li, Zhang, & Wu, 2011).
Chemical Synthesis and Molecular Structures
The molecular and crystal structures of compounds derived from cyclopentanone, such as dicationic tetrakis(1,3-benzodithiol-2-ylidene)cyclopentanone, have been successfully determined. This provides insights into the conjugation and structural arrangements of such compounds, which can be crucial for various chemical synthesis applications (Ueda, Tahara, Shirahata, & Misaki, 2016).
Efficient Hydrogenation Reactions
A method for the efficient hydrogenation rearrangement of biomass-derived furanic aldehydes to cyclopentanones was developed. This process, involving N-doped carbon nanotube networks with confined Co nanoparticles, converts a wide spectrum of biomass-derived furanic aldehydes to corresponding cyclopentanones under mild conditions, highlighting its industrial relevance (Wang et al., 2021).
Pheromone Synthesis
The synthesis of the obscure mealybug pheromone, involving diastereoselective catalytic hydrogenation of tetrasubstituted alkenes derived from cyclopentanone, demonstrates the application of cyclopentanone derivatives in the field of entomology and pest control (Zou & Millar, 2011).
Potential Biological Activity
A study on gem-bihetaryl ketones derived from cyclopentanone, such as 3-hydroxy-2,2-bis(1H-pyrazol-1-yl)cyclopentanone, suggested their usefulness in screening for substances with biological activity. The conformation and hydrogen bonding patterns of these compounds were also analyzed (Rybakov, Utkina, Kurkin, & Yurovskaya, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3,4,4-tetramethylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(2)5-7(10)6-9(8,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMDAOTZMLQKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC1(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337767 | |
| Record name | Cyclopentanone, 3,3,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56077-22-6 | |
| Record name | Cyclopentanone, 3,3,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
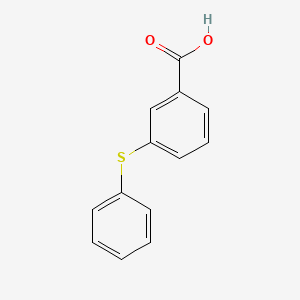


![3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid](/img/structure/B3053703.png)
